molecular formula C17H13N3O5 B7452777 [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate

Cat. No. B7452777
M. Wt: 339.30 g/mol
InChI Key: YTIJLOQYHWEYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate, also known as OPB-9195, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate involves the inhibition of protein-protein interactions. Specifically, this compound binds to the hydrophobic pocket of MDM2, preventing it from interacting with p53. This disruption of the MDM2-p53 interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest or apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a protein-protein interaction inhibitor, this compound has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II and histone deacetylases. These effects can lead to changes in gene expression and cell cycle progression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate in lab experiments is its specificity for certain protein-protein interactions. This specificity allows researchers to study the effects of disrupting these interactions without affecting other cellular processes. However, one limitation of using [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in lab experiments.

Future Directions

There are several potential future directions for the study of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate. One area of interest is the development of analogs with improved potency and selectivity. Additionally, the use of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate in combination with other drugs or therapies is an area of active research. Finally, the development of new assays and techniques for studying protein-protein interactions could lead to new applications for this compound in scientific research.

Synthesis Methods

The synthesis of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate involves several steps, including the formation of the oxadiazole ring, the introduction of the hydroxybenzoate group, and the addition of the aminoethyl group. The synthesis has been described in detail in several scientific publications, and it typically involves the use of various reagents and catalysts.

Scientific Research Applications

[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been shown to inhibit the interaction between several proteins, including the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells.

properties

IUPAC Name

[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-13-8-4-7-12(9-13)16(23)24-10-14(22)18-17-20-19-15(25-17)11-5-2-1-3-6-11/h1-9,21H,10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIJLOQYHWEYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.